molecular formula C20H18N4O3S B2446041 N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide CAS No. 396720-69-7

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide

Cat. No.: B2446041
CAS No.: 396720-69-7
M. Wt: 394.45
InChI Key: VCCCUQSFJUSZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-12-7-13(2)9-16(8-12)23-19(17-10-28-11-18(17)22-23)21-20(25)14-3-5-15(6-4-14)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCCUQSFJUSZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N3O3SC_{21}H_{20}N_{3}O_{3}S with a molecular weight of 413.5 g/mol. Its structure includes a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities.

Property Value
Molecular FormulaC21H20N3O3S
Molecular Weight413.5 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The thieno[3,4-c]pyrazole moiety may modulate the activity of various enzymes and receptors.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It potentially interacts with G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Some studies have reported that thieno[3,4-c]pyrazole derivatives possess anticancer properties by inducing apoptosis in cancer cells through various pathways.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : There are indications that it may have antimicrobial effects against certain pathogens.

1. Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis in breast cancer cells. The mechanism was linked to the activation of caspase pathways.

2. Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound has not been extensively studied; however, initial assessments indicate moderate bioavailability and a favorable safety profile in animal models. Toxicological studies are necessary to fully understand its safety for therapeutic use.

Q & A

Q. What are the foundational steps for synthesizing N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the construction of the thieno[3,4-c]pyrazole core. Key steps include:

Cyclocondensation : Formation of the pyrazole ring via reaction of hydrazine derivatives with carbonyl-containing precursors under inert atmosphere (N₂/Ar) to prevent oxidation .

Substitution Reactions : Introduction of the 3,5-dimethylphenyl group at the pyrazole N-2 position using nucleophilic aromatic substitution or coupling reactions.

Amide Coupling : Reaction of the pyrazole intermediate with 4-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final benzamide moiety .

Purification : Recrystallization or column chromatography to isolate the product with >95% purity .

Q. Table 1: Representative Synthetic Pathway

StepReaction TypeKey ConditionsCatalysts/ReagentsReference
1CyclocondensationInert atmosphere, reflux in THFHydrazine, carbonyl precursor
2Aromatic substitution60–80°C, DMF solventPd catalysts (optional)
3Amide couplingRoom temperature, dichloromethane4-nitrobenzoyl chloride, Et₃N

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Determines crystal structure and confirms stereochemistry. SHELXL (part of the SHELX suite) is widely used for refinement .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and purity (e.g., aromatic protons at δ 7.5–8.5 ppm for nitrobenzamide) .
  • HPLC-MS : Quantifies purity and molecular weight (expected [M+H]⁺ ~463 g/mol) .
  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the amide) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction removal via vacuum distillation .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in substitution steps. Ligand additives (e.g., XPhos) reduce side reactions .
  • Temperature Control : Lower temperatures (0–5°C) during amide coupling minimize nitro group reduction.
  • In-line Monitoring : Use of LC-MS or TLC to track reaction progress and terminate at optimal conversion (~90%) .

Q. Table 2: Optimization Parameters

ParameterImpact on Yield/PurityRecommended Adjustment
Solvent polarityHigher polarity increases rateUse DMF for substitution steps
Catalyst loading>1 mol% Pd improves coupling2 mol% Pd(OAc)₂ with XPhos
Reaction timeProlonged time risks degradationMonitor via TLC every 30 min

Q. How can computational methods predict biological targets and mechanism of action?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina models interactions with proteins (e.g., COX-2 or kinases). The nitro group’s electron-withdrawing effects enhance binding to hydrophobic pockets .
  • QSAR Modeling : Correlates substituent effects (e.g., nitro vs. sulfonamide) with activity. Hammett constants (σₚ) predict electron-withdrawing capacity .
  • MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations in GROMACS) .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer:

  • Purity Verification : Re-analyze disputed samples via HPLC-MS to rule out impurities (>98% purity required for reliable bioassays) .
  • Assay Standardization : Compare protocols (e.g., cell lines, IC₅₀ measurement methods) to identify variables. Use positive controls (e.g., doxorubicin for cytotoxicity) .
  • Meta-Analysis : Statistically aggregate data from multiple studies (e.g., fixed-effects models) to resolve outliers .

Q. Table 3: Common Data Discrepancy Sources

SourceResolution StrategyExample
Impurity interferenceRepurify compoundHPLC-MS analysis
Varied assay conditionsStandardize cell lines/protocolsUse MCF-7 cells for cytotoxicity
Solvent effectsUse consistent vehicle (e.g., DMSO <0.1%)

Q. What strategies elucidate structure-activity relationships (SAR) for the nitro substituent?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with substituents varying in electronic/steric properties (e.g., -CF₃, -OMe) .
  • Electrophilicity Mapping : Calculate electrostatic potential surfaces (EPS) using Gaussian09 to identify reactive sites .
  • Biological Profiling : Test analogs in enzyme inhibition assays (e.g., COX-2) to correlate nitro positioning with IC₅₀ values .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

  • High-Resolution XRD : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to resolve nitro group orientation. SHELXL refines thermal parameters and occupancy .
  • Twinned Data Handling : Use SHELXD for structure solution in cases of crystal twinning .
  • Hirshfeld Analysis : Maps intermolecular interactions (e.g., C-H···O bonds involving nitro groups) to confirm packing stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.